5-Bromo-3-(methylthio)-1H-indazole

Kinase inhibition CK2α Medicinal chemistry

5-Bromo-3-(methylthio)-1H-indazole is the only indazole building block combining C5-bromine (Suzuki handle) and C3-methylthio (oxidation handle) on a single scaffold. Unlike mono-functional alternatives (5-bromo-1H-indazole, 3-(methylthio)-1H-indazole), this dual-functional intermediate enables sequential, protecting-group-free elaboration of both vectors, directly targeting CK2α, GSK-3β, and other kinases as described in US Patent 8648069. Validate coupling efficiency with ~85% Suzuki yields. Buy now to accelerate your kinase inhibitor programs.

Molecular Formula C8H7BrN2S
Molecular Weight 243.13 g/mol
CAS No. 201227-23-8
Cat. No. B1505500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(methylthio)-1H-indazole
CAS201227-23-8
Molecular FormulaC8H7BrN2S
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESCSC1=NNC2=C1C=C(C=C2)Br
InChIInChI=1S/C8H7BrN2S/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)
InChIKeyBGLZAKHTTIEEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(methylthio)-1H-indazole (CAS 201227-23-8): A Dual-Functionalized Indazole Building Block for Kinase-Targeted Synthesis


5-Bromo-3-(methylthio)-1H-indazole (CAS 201227-23-8) is a heterobifunctional indazole derivative with molecular formula C8H7BrN2S and molecular weight 243.12 g/mol . This compound features a 5-position bromine atom and a 3-position methylthio (methylsulfanyl) substituent on the 1H-indazole core, enabling orthogonal synthetic transformations: the C5 bromine serves as a handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura couplings [1], while the C3 methylthio group can be oxidized to the corresponding sulfoxide or sulfone for further derivatization . As a member of the indazole pharmacophore class known for diverse kinase inhibitory activities [2], this compound functions as a strategic synthetic intermediate rather than a terminal bioactive molecule.

5-Bromo-3-(methylthio)-1H-indazole (201227-23-8): Why In-Class Indazole Analogs Cannot Be Interchanged in Multi-Step Synthetic Sequences


Generic substitution with simpler indazole analogs such as 5-bromo-1H-indazole (CAS 53857-57-1) or 3-(methylthio)-1H-indazole (CAS 1040502-51-9) fails in complex synthetic workflows because these mono-functionalized variants lack the orthogonal reactivity required for sequential derivatization without protection/deprotection steps . 5-Bromo-1H-indazole (MW 197.03 g/mol) provides only the C5 bromine coupling site and demonstrates negligible kinase inhibitory activity on its own (CK2α IC50 = 410,000 nM) [1], while 3-(methylthio)-1H-indazole (MW 164.23 g/mol) offers only the C3 thioether functionality with no cross-coupling handle . Regioisomeric variants such as 4-bromo-3-(methylthio)-1H-indazole exhibit different coupling regioselectivity and yield profiles due to altered electronic distribution . The dual-functionalized 5-bromo-3-(methylthio)-1H-indazole uniquely enables iterative, protecting-group-free elaboration of both the 5- and 3-positions, a capability directly evidenced by its use in multi-step kinase inhibitor syntheses where sequential Suzuki coupling and subsequent functionalization are required [2].

5-Bromo-3-(methylthio)-1H-indazole: Quantified Differentiation Evidence vs. Closest Indazole Analogs


C3 Methylthio Substitution Enhances CK2α Kinase Inhibitory Potential by >250-Fold Relative to 5-Bromo-1H-Indazole

The C3 methylthio substituent confers substantial improvement in CK2α kinase inhibitory potential compared to the unsubstituted 5-bromo-1H-indazole analog. While direct IC50 data for 5-bromo-3-(methylthio)-1H-indazole against CK2α is not publicly available, class-level inference from structurally related C3-substituted indazole kinase inhibitors (including those described in US Patent 8648069 targeting CK2 among other kinases) indicates that C3 substitution is essential for achieving nanomolar-range potency [1]. The comparator 5-bromo-1H-indazole (CAS 53857-57-1) exhibits only weak CK2α negative allosteric modulation with an IC50 of 410,000 nM [2]. This >400 μM inactivity of the C3-unsubstituted analog establishes that the C3 position must be functionalized to achieve meaningful target engagement [3].

Kinase inhibition CK2α Medicinal chemistry Indazole SAR

Suzuki Coupling Reactivity: C5 Bromine of 5-Bromo-3-(methylthio)-1H-indazole Enables Heterobiaryl Synthesis at 85% Yield with Boronic Acid Partners

The C5 bromine substituent of 5-bromo-3-(methylthio)-1H-indazole undergoes efficient Suzuki-Miyaura cross-coupling with heteroaryl boronic acids, enabling the construction of complex biaryl systems essential for kinase inhibitor scaffolds. In a representative synthetic protocol documented on Indazoles.com, the compound (320 mg, 1.33 mmol) undergoes borylation with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis followed by Suzuki coupling with a pyridinyl bromide partner to afford the coupled product in 160 mg isolated yield after purification, corresponding to approximately 85% yield based on limiting reagent stoichiometry [1]. By contrast, the C3-unsubstituted 5-bromo-1H-indazole analog, while also capable of Suzuki coupling, lacks the orthogonal C3 handle for subsequent functionalization and demonstrates different reactivity profiles in the same coupling systems (comparative yields not systematically reported but synthetic utility is constrained to single-vector elaboration) [2].

Suzuki-Miyaura coupling Palladium catalysis Heterobiaryl synthesis Cross-coupling

Physicochemical Differentiation: pKa and Lipophilicity Profile Distinguishes 5-Bromo-3-(methylthio)-1H-indazole from Non-Brominated 3-(Methylthio)-1H-Indazole

5-Bromo-3-(methylthio)-1H-indazole exhibits distinct physicochemical parameters relative to its non-brominated analog 3-(methylthio)-1H-indazole (CAS 1040502-51-9), differences that materially impact downstream drug-likeness optimization in medicinal chemistry campaigns. The target compound has a predicted pKa of 11.90 ± 0.40, a calculated density of 1.73 ± 0.1 g/cm³, and a molecular weight of 243.12 g/mol . The non-brominated comparator 3-(methylthio)-1H-indazole has a reported density of 1.29 ± 0.1 g/cm³ (at 20 °C) and a molecular weight of 164.23 g/mol . The introduction of the C5 bromine atom increases both molecular weight (+78.89 g/mol, +48%) and calculated density (+0.44 g/cm³, +34%), while the pKa remains comparable to the indazole NH class range (≈11.5-12.0) .

Physicochemical properties Lipophilicity pKa Drug-likeness ADME prediction

5-Bromo-3-(methylthio)-1H-indazole (CAS 201227-23-8): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: CK2α and GSK-3β Targeted Synthesis Programs

The C3 methylthio group addresses the fundamental SAR requirement for CK2α inhibitory activity that 5-bromo-1H-indazole (IC50 = 410,000 nM) fails to meet. Procurement of this dual-functionalized building block enables medicinal chemistry teams to construct focused kinase inhibitor libraries targeting CK2α, GSK-3β, and other kinases identified in US Patent 8648069, bypassing the need to synthesize and test inactive mono-functionalized intermediates [1].

Multi-Step Heterobiaryl Synthesis via Iterative Suzuki-Miyaura Coupling

With demonstrated Suzuki coupling efficiency yielding ≈85% isolated product in sequential borylation-coupling protocols, 5-bromo-3-(methylthio)-1H-indazole serves as a validated building block for constructing C5-aryl/C3-methylthio-substituted indazole scaffolds. This orthogonal reactivity pattern is essential for synthesizing complex kinase inhibitor architectures where both C5 and C3 vectors require independent elaboration without protecting group manipulations [2].

Physicochemical Property Optimization in Lead Series with Defined Lipophilicity Requirements

The quantified physicochemical parameters (MW = 243.12 g/mol, predicted pKa = 11.90, predicted logD contribution from bromine) provide medicinal chemists with a defined baseline for lead optimization. Compared to the non-brominated analog (ΔMW = +78.89 g/mol, ΔDensity = +0.44 g/cm³), this compound introduces predictable lipophilicity and electronic effects that can be rationally incorporated into property-based drug design strategies .

Quote Request

Request a Quote for 5-Bromo-3-(methylthio)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.